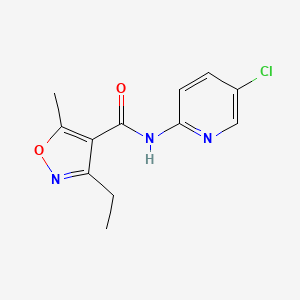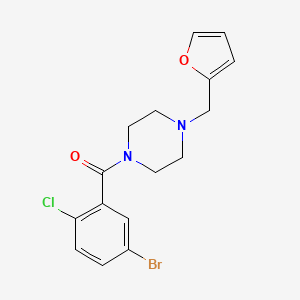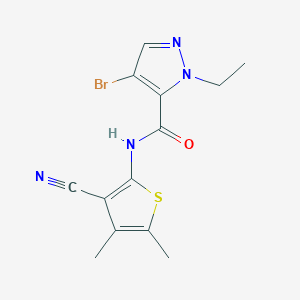
N-(5-chloro-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as CLIMB, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various research fields. CLIMB is a member of the isoxazolecarboxamide family, which has been extensively studied for their biological activities.
科学的研究の応用
CLIMB has been studied for its potential applications in various research fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, CLIMB has been shown to inhibit the activity of a specific type of potassium channel, which plays a crucial role in regulating neuronal excitability. This inhibition leads to enhanced synaptic transmission and has potential therapeutic implications for neurological disorders such as epilepsy and Alzheimer's disease.
In cancer research, CLIMB has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the disruption of the microtubule network, which is essential for cell division. CLIMB has shown promising results in preclinical studies, and further research is needed to evaluate its potential as an anticancer agent.
In infectious diseases, CLIMB has been studied for its potential as an antiviral agent. It has been shown to inhibit the replication of several viruses, including influenza A virus and dengue virus. CLIMB has also been shown to have activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
作用機序
CLIMB exerts its biological activity by binding to and inhibiting the activity of specific ion channels and enzymes. In neurons, CLIMB inhibits the activity of Kv7.2/7.3 potassium channels, leading to enhanced synaptic transmission. In cancer cells, CLIMB disrupts the microtubule network, leading to cell cycle arrest and apoptosis. In viruses, CLIMB inhibits viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
CLIMB has been shown to have several biochemical and physiological effects, depending on the cell type and concentration used. In neurons, CLIMB enhances synaptic transmission by increasing the release of neurotransmitters. In cancer cells, CLIMB induces cell cycle arrest and apoptosis by disrupting the microtubule network. In viruses, CLIMB inhibits viral replication by interfering with viral RNA synthesis. CLIMB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
CLIMB has several advantages for lab experiments, including its high potency and selectivity for specific ion channels and enzymes. However, CLIMB also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of CLIMB, including:
1. Further evaluation of its potential as a therapeutic agent for neurological disorders, cancer, and infectious diseases.
2. Development of more potent and selective analogs of CLIMB.
3. Investigation of the structure-activity relationship of CLIMB and its analogs.
4. Study of the pharmacokinetics and pharmacodynamics of CLIMB in animal models.
5. Investigation of the potential side effects of CLIMB and its analogs.
6. Development of novel drug delivery systems for CLIMB and its analogs.
In conclusion, CLIMB is a promising chemical compound that has potential applications in various research fields, including neuroscience, cancer research, and infectious diseases. Further research is needed to evaluate its potential as a therapeutic agent and to develop more potent and selective analogs.
合成法
The synthesis of CLIMB involves the reaction between 5-chloro-2-pyridinecarboxylic acid and 3-ethyl-5-methylisoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CLIMB as a white crystalline solid, which can be purified using column chromatography.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-9-11(7(2)18-16-9)12(17)15-10-5-4-8(13)6-14-10/h4-6H,3H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWJQTMSBWETKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4875280.png)



![ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4875305.png)
![2-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4875308.png)
![4-chloro-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4875320.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4875325.png)
![N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B4875329.png)
![3-({[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4875337.png)
![N-(4-chloro-3-methylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4875349.png)
![N-[3-(diethylamino)propyl]-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4875351.png)
![5-[(5-iodo-2-furyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4875359.png)
![2-[({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4875361.png)
